molecular formula C9H8KNO4 B014370 N-(2-Carboxyphenyl)glycine Monopotassium Salt CAS No. 22979-96-0

N-(2-Carboxyphenyl)glycine Monopotassium Salt

Cat. No.: B014370
CAS No.: 22979-96-0
M. Wt: 233.26 g/mol
InChI Key: GJYVLQVTUHSBAT-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Carboxyphenyl)glycine Monopotassium Salt typically involves the reaction of 2-aminobenzoic acid with glycine in the presence of a potassium salt. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(2-Carboxyphenyl)glycine Monopotassium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

N-(2-Carboxyphenyl)glycine Monopotassium Salt has several scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications, although not currently used for diagnostic or therapeutic purposes.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Carboxyphenyl)glycine Monopotassium Salt involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, which are studied in research applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which combines the properties of 2-aminobenzoic acid and glycine with the addition of a potassium salt. This unique structure allows it to interact with specific molecular targets and pathways, making it valuable in proteomics research .

Biological Activity

N-(2-Carboxyphenyl)glycine monopotassium salt, also known as potassium N-(2-carboxyphenyl)glycinate, is a compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound.

Chemical Structure and Properties

This compound is a derivative of glycine where the amino group is substituted with a 2-carboxyphenyl group. Its chemical formula can be represented as C9H8KNO4, and it possesses both acidic and basic functional groups, making it amphoteric. This structural feature contributes to its solubility in water and potential interactions with various biological systems.

1. Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective properties. It acts as an antagonist to certain glutamate receptors, which are implicated in excitotoxicity—a process that leads to neuronal damage. By modulating glutamate levels, this compound may help in protecting neurons from oxidative stress and excitotoxicity associated with neurodegenerative diseases .

2. Antioxidant Activity

The compound has shown promising antioxidant activity, which is crucial in combating oxidative stress in cells. It may enhance the cellular antioxidant defense mechanisms by influencing the expression of key enzymes involved in glutathione metabolism, such as glutathione peroxidase and glutathione-S-transferase .

The biological activity of this compound can be attributed to several mechanisms:

  • Glutamate Modulation : By acting on the cystine/glutamate antiporter system (system xc−), this compound can influence intracellular levels of cysteine and glutamate, thereby affecting neurotransmission and neuroprotection .
  • Nrf2 Pathway Activation : It may activate the Nrf2 signaling pathway, leading to increased expression of antioxidant enzymes and protection against oxidative damage .

Case Studies

Several studies have explored the effects of this compound in vitro and in vivo:

  • In vitro Studies : In cell cultures exposed to oxidative stress, treatment with this compound resulted in reduced cell death and improved cell viability compared to untreated controls .
  • Animal Models : In rodent models of neurodegeneration, administration of this compound demonstrated significant improvements in behavioral outcomes and reduced markers of oxidative stress in brain tissues .

Comparative Biological Activity Table

CompoundNeuroprotective EffectsAntioxidant ActivityMechanism of Action
This compoundYesYesGlutamate modulation, Nrf2 activation
Other Glycine DerivativesVariesModerateVaries

Properties

IUPAC Name

potassium;2-(2-carboxyanilino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4.K/c11-8(12)5-10-7-4-2-1-3-6(7)9(13)14;/h1-4,10H,5H2,(H,11,12)(H,13,14);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJYVLQVTUHSBAT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NCC(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8KNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70409864
Record name N-(2-Carboxyphenyl)glycine Monopotassium Salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70409864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22979-96-0
Record name N-(2-Carboxyphenyl)glycine Monopotassium Salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70409864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Carboxyphenyl)glycine Monopotassium Salt
Reactant of Route 2
Reactant of Route 2
N-(2-Carboxyphenyl)glycine Monopotassium Salt
Reactant of Route 3
Reactant of Route 3
N-(2-Carboxyphenyl)glycine Monopotassium Salt
Reactant of Route 4
Reactant of Route 4
N-(2-Carboxyphenyl)glycine Monopotassium Salt
Reactant of Route 5
Reactant of Route 5
N-(2-Carboxyphenyl)glycine Monopotassium Salt
Reactant of Route 6
Reactant of Route 6
N-(2-Carboxyphenyl)glycine Monopotassium Salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.